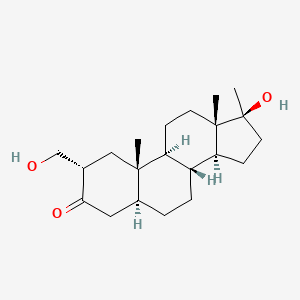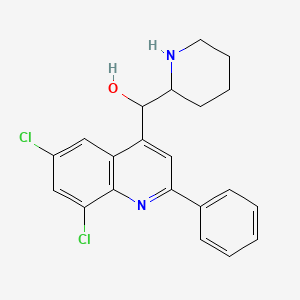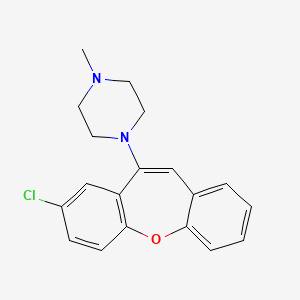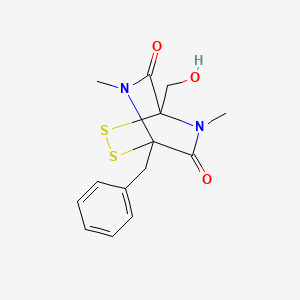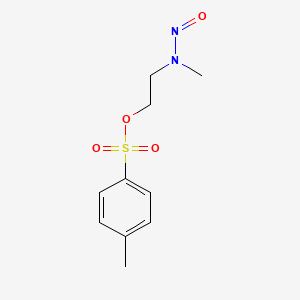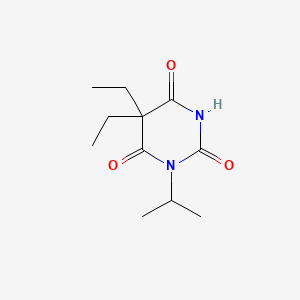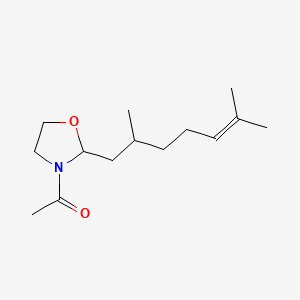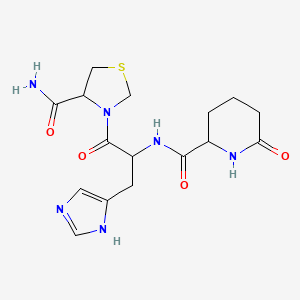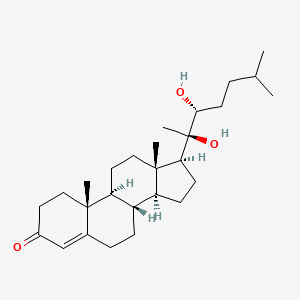
Acide 3-aminophénylboronique
Vue d'ensemble
Description
3-Aminophenylboronic acid (3-APBA) is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a boronic acid derivative of 3-aminophenol, a compound that can be used in the synthesis of a variety of compounds. 3-APBA has been used for over a century as a component in the synthesis of pharmaceuticals and other compounds. It is a versatile compound that can be used to synthesize a variety of compounds, including drugs, dyes, and polymers.
Applications De Recherche Scientifique
Détermination fluorescente de l'hypochlorite
Les points quantiques de disulfure de molybdène fonctionnalisés par APBA (B-MoS2 QDs) présentent une forte fluorescence et sont utilisés pour la détection de l'hypochlorite, une espèce réactive de l'oxygène importante. Cette méthode est importante pour le suivi des niveaux d'hypochlorite dans diverses industries, notamment le traitement de l'eau et la conservation des aliments, en raison de son rôle dans le contrôle de la croissance des micro-organismes {svg_1}.
Détection du glucose
L'APBA a été utilisé pour créer des capteurs impedimétriques non enzymatiques pour la détection du glucose. Ces capteurs sont basés sur des électrodes de carbone imprimées sur écran fonctionnalisées par APBA et sont capables de détecter le glucose à des concentrations très faibles, ce qui est crucial pour la gestion du diabète et d'autres problèmes de santé liés aux niveaux de glucose {svg_2}.
Immobilisation des protéines
Le composé est utilisé dans la synthèse de réactifs complexants pour l'immobilisation des protéines sur des supports chromatographiques. Cette application est essentielle pour la recherche biochimique et les méthodes analytiques, où les protéines immobilisées jouent un rôle crucial dans la séparation et l'analyse de mélanges complexes {svg_3}.
Couplage croisé de Suzuki-Miyaura
En chimie organique, l'APBA est un réactif utilisé pour les réactions de couplage croisé de Suzuki-Miyaura. Cette application est essentielle pour la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des polymères {svg_4}.
Synthèse de médicaments antivirulence
L'APBA est impliqué dans la préparation de médicaments antivirulence à Gram positif. Ces médicaments ciblent les facteurs de virulence des agents pathogènes plutôt que leur viabilité, réduisant ainsi le développement de la résistance aux antibiotiques {svg_5}.
Synthèse de régioisomères sédatifs
En tant que réactif, l'APBA est utilisé dans la synthèse de régioisomères de sédatifs comme le Zaleplon. Cette application est importante dans l'industrie pharmaceutique pour le développement de nouveaux agents thérapeutiques {svg_6}.
Nanoparticules sensibles au glucose
L'APBA est utilisé pour former des nanoparticules de glycopolymère aléatoire amphiphile, qui sont des candidats potentiels pour les matrices sensibles au glucose. Ces nanoparticules peuvent être utilisées pour les systèmes de délivrance de médicaments ciblés, en particulier pour les affections nécessitant une réponse régulée au glucose {svg_7}.
Synthèse de points quantiques
Le composé est essentiel dans la synthèse de points quantiques, qui sont utilisés pour diverses applications, notamment l'électronique, le photovoltaïque et la bio-imagerie. La fonctionnalisation avec APBA améliore les propriétés des points quantiques pour des applications spécifiques {svg_8}.
Mécanisme D'action
Target of Action
3-Aminophenylboronic acid primarily targets diol-containing compounds . It has the ability to selectively bind with these compounds, which makes it useful in various applications . For instance, it can be employed in developing sensors for detecting saccharides and glycosylated biomolecules .
Mode of Action
The interaction of 3-Aminophenylboronic acid with its targets involves the formation of reversible covalent bonds with diol-containing compounds . This selective binding is utilized in the development of sensors, where 3-Aminophenylboronic acid is immobilized on a metal substrate via a self-assembled monolayer .
Biochemical Pathways
Its ability to bind selectively with diol-compounds suggests that it could potentially influence pathways involving these compounds .
Result of Action
The molecular and cellular effects of 3-Aminophenylboronic acid’s action largely depend on its application. For instance, when used in sensor development, its selective binding with diol-containing compounds allows for the detection of saccharides and glycosylated biomolecules .
Analyse Biochimique
Biochemical Properties
3-Aminophenylboronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diol-containing compounds. This property makes it an excellent candidate for developing sensors for detecting saccharides and glycosylated biomolecules. In biochemical reactions, 3-Aminophenylboronic acid interacts with enzymes, proteins, and other biomolecules that contain diol groups. For example, it can bind to glycoproteins and glycolipids, forming stable complexes that can be used for various analytical applications .
Cellular Effects
3-Aminophenylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Aminophenylboronic acid-modified hydrogels have been used to improve mitochondrial function and reduce cellular senescence in osteoarthritis treatment . Additionally, it has been employed in the development of glucose-sensitive matrices for drug delivery, which can regulate cellular responses to glucose levels .
Molecular Mechanism
At the molecular level, 3-Aminophenylboronic acid exerts its effects through its ability to bind to diol-containing biomolecules. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. For example, 3-Aminophenylboronic acid can inhibit β-lactamases, enzymes that provide resistance to β-lactam antibiotics, by forming a stable complex with the enzyme . This interaction can alter the enzyme’s activity and affect downstream biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Aminophenylboronic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Aminophenylboronic acid can form stable complexes with diol-containing biomolecules, which can be used for long-term sensing applications . The compound’s stability may be affected by environmental conditions such as pH and temperature, which can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-Aminophenylboronic acid can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of 3-Aminophenylboronic acid have been shown to cause toxic effects in animal models, including changes in gene expression and cellular metabolism . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
3-Aminophenylboronic acid is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. The compound can interact with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. For instance, 3-Aminophenylboronic acid has been used to develop glucose-sensitive drug delivery systems that can regulate insulin release in response to glucose levels . This interaction can influence the overall metabolic state of the cell and contribute to the regulation of blood glucose levels.
Transport and Distribution
Within cells and tissues, 3-Aminophenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, 3-Aminophenylboronic acid can be immobilized on metal substrates via self-assembled monolayers, which can influence its distribution and activity within the cell . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic and diagnostic applications.
Subcellular Localization
The subcellular localization of 3-Aminophenylboronic acid can significantly impact its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, 3-Aminophenylboronic acid-modified nanoparticles have been shown to localize in specific subcellular regions, enhancing their therapeutic efficacy . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
(3-aminophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZFEHDNIAQMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
280563-63-5 | |
| Record name | Poly(3-aminophenylboronic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=280563-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10867227 | |
| Record name | 3-Aminophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10867227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30418-59-8, 66472-86-4 | |
| Record name | 3-Aminophenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30418-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminobenzeneboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030418598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminophenylboric acid hemisulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066472864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10867227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (m-aminophenyl)metaboric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINOPHENYLBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44U8ADR772 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-aminophenylboronic acid interact with its target molecules?
A1: 3-Aminophenylboronic acid primarily interacts with its target molecules through the formation of reversible covalent bonds with cis-diol groups. [, , , ] This interaction is particularly relevant for targeting saccharides, glycoproteins, and other molecules containing cis-diol structures. [, , , ]
Q2: What are the downstream effects of 3-APBA binding to its targets?
A2: The downstream effects are dependent on the specific target and application. For instance, binding to glycoproteins can lead to their capture and enrichment for proteomics research. [] In sensing applications, binding events can trigger changes in fluorescence, electrochemical properties, or other detectable signals. [, , , ]
Q3: What is the molecular formula and weight of 3-APBA?
A3: The molecular formula of 3-APBA is C6H8BNO2, and its molecular weight is 136.94 g/mol.
Q4: What spectroscopic data is available for 3-APBA?
A4: Characterization studies frequently employ Fourier Transform Infrared Spectroscopy (FTIR), X-ray diffraction (XRD), UV-Vis Spectroscopy, and Nuclear Magnetic Resonance (NMR) to analyze 3-APBA and its derivatives. [, , , , ]
Q5: What is the stability of 3-APBA under various conditions?
A5: 3-APBA exhibits good stability in a wide range of organic solvents. [] Its polymerization behavior and stability can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. [, , , ]
Q6: In what applications is the material compatibility of 3-APBA important?
A6: Material compatibility is crucial in applications like biosensing, drug delivery, and tissue engineering where 3-APBA is integrated into devices, carriers, or scaffolds. [, , ]
Q7: Does 3-APBA exhibit any catalytic properties?
A7: While 3-APBA itself might not be a catalyst in the traditional sense, its incorporation into materials can facilitate specific reactions. For example, 3-APBA functionalized graphene oxide has been used as a carbocatalyst in the polymerization of 3-APBA itself. []
Q8: What are some applications where the specific binding properties of 3-APBA are utilized?
A8: 3-APBA is employed in applications such as:
- Selective capture and detection of molecules with cis-diol groups: This includes sugars like glucose and fructose [, ], glycoproteins [], and even specific drugs like diethylstilbestrol (DES). []
- Controlled drug release systems: 3-APBA-containing polymers can release insulin in a glucose-responsive manner, showing potential for self-regulating drug delivery. []
- Biomimetic sensors: 3-APBA-based molecularly imprinted polymers (MIPs) can selectively recognize and detect specific molecules, such as glycoproteins. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[4-Methyl-7-(morpholine-4-carbonylamino)-2-oxochromen-3-yl]-3-morpholin-4-ylpropan-2-yl] 3-(3,4,5-trimethoxyphenyl)prop-2-enoate;hydrochloride](/img/structure/B1199503.png)


